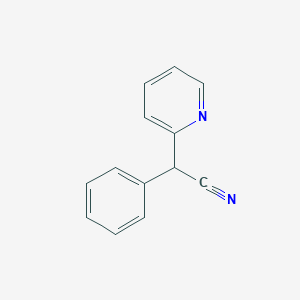

2-Phenyl-2-(2-pyridyl)acetonitrile

Description

Properties

IUPAC Name |

2-phenyl-2-pyridin-2-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXNYFPECZCGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863480 | |

| Record name | Phenyl(pyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to light brown powder; [Archer Daniels Midland MSDS] | |

| Record name | Soy protein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21736 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5005-36-7, 30901-64-5, 9010-10-0 | |

| Record name | α-Phenyl-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5005-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridylphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005005367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylpyridine-2-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030901645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5005-36-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Proteins, soybean | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Proteins, soy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | α-phenylpyridine-2-acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDYLPHENYLACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75C8T53MRA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenyl-2-(2-pyridyl)acetonitrile

CAS Number: 5005-36-7

This technical guide provides a comprehensive overview of 2-Phenyl-2-(2-pyridyl)acetonitrile, a key chemical intermediate with significant relevance in pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and biological context.

Core Properties

This compound is a solid compound with a molecular formula of C₁₃H₁₀N₂.[1][2] It is also known by its synonyms α-Phenyl-2-pyridineacetonitrile and 2-(α-Cyanobenzyl)pyridine.[2] The compound's key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 5005-36-7 | [1] |

| Molecular Formula | C₁₃H₁₀N₂ | [1][2] |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | White to Orange to Green powder to crystal | [2] |

| Melting Point | 83-89 °C | [4][5] |

| Boiling Point | 150 °C at 2 mmHg; 322.3 °C at 760 mmHg | [4][5] |

| Purity | ≥95% to >98.0% (GC) | [3] |

| Solubility | DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 10 mg/ml; DMF:PBS (pH 7.2) (1:1): 0.5 mg/ml | [6] |

| Storage Temperature | Room temperature, sealed in dry conditions, or 4°C | [1][3] |

Synthesis Protocol

A common method for the synthesis of this compound involves the reaction of phenylacetonitrile (B145931) with 2-bromopyridine (B144113) in the presence of a strong base like sodium amide.[7]

Experimental Procedure:

-

Reaction Setup: A 2-liter, three-neck round-bottom flask, oven-dried and equipped with a dropping funnel, thermometer, mechanical stirrer, and a condenser protected with a sodium hydroxide (B78521) trap, is charged with 31.2 g (0.80 mole) of powdered sodium amide and 200 ml of dry toluene (B28343).[7]

-

Addition of Phenylacetonitrile: 46.8 g (0.40 mole) of phenylacetonitrile is added dropwise to the stirred suspension. The temperature is maintained between 30-35°C using an ice bath.[7]

-

Reflux: After the addition is complete, the mixture is slowly brought to reflux and maintained for 4.5 hours with continuous stirring.[7]

-

Addition of 2-Bromopyridine: A solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene is then added dropwise at a rate that maintains a gentle reflux. The reaction mixture is stirred and refluxed for an additional 3 hours.[7]

-

Work-up: The mixture is cooled to 25°C, and approximately 300 ml of water is added cautiously. The organic and aqueous phases are separated. The toluene layer is extracted with about 150 ml of water, followed by several portions of cold 6 N hydrochloric acid.[7]

-

Isolation and Purification: The acidic extracts are combined, cooled, and basified with 50% sodium hydroxide solution. The product is then extracted with ether. The ether extract is washed with water, dried over sodium sulfate, and concentrated. The resulting residue is distilled under reduced pressure (b.p. 134°-136°C at 0.07 mm). The distillate, which crystallizes on standing, is recrystallized from isopropyl ether to yield the final product with a melting point of 87°-88.5°C.[7]

Biological Significance and Potential Mechanism of Action

This compound is primarily recognized as the major metabolite of SC-15396, a compound known for its antigastrin properties and its ability to inhibit gastric acid secretion.[8][9] Gastrin is a peptide hormone that stimulates the secretion of gastric acid by binding to cholecystokinin (B1591339) B (CCK-B) receptors on enterochromaffin-like (ECL) cells, which in turn release histamine (B1213489) that acts on parietal cells. The parent compound, SC-15396, is believed to act as a gastrin antagonist.[10][11] While the specific biological activity of this compound itself is not extensively detailed, its role as the primary metabolite suggests it may contribute to or be an inactive product of the parent drug's mechanism.

Below is a diagram illustrating the proposed logical relationship of SC-15396 and its metabolite in the context of gastrin signaling.

References

- 1. This compound | 5005-36-7 [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. 5005-36-7 | CAS DataBase [m.chemicalbook.com]

- 5. This compound | 5005-36-7 [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. prepchem.com [prepchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. SC-15396: a new antiulcer compound possessing anti-gastrin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-gastrin activities of 2-phenyl-2-(2-pyridyl) thioacetamide (SC-15396) and structurally-related compounds in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile from 2-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis of 2-Phenyl-2-(2-pyridyl)acetonitrile, a valuable scaffold in medicinal chemistry and organic synthesis. The primary focus is on the nucleophilic aromatic substitution (SNAr) reaction between 2-bromopyridine (B144113) and phenylacetonitrile (B145931). This document furnishes in-depth experimental protocols, a summary of reaction parameters and yields, and a visual representation of the synthetic workflow, intended to equip researchers with the necessary information for successful synthesis and further investigation of this versatile compound and its derivatives.

Introduction

This compound (CAS No. 5005-36-7) is a key chemical intermediate with a molecular formula of C₁₃H₁₀N₂ and a molecular weight of 194.23 g/mol .[1] Its structure, featuring a chiral center flanked by phenyl and pyridin-2-yl rings, makes it a valuable precursor for the construction of diverse heterocyclic libraries.[1] Derivatives of this scaffold have demonstrated significant anticonvulsant activity and are explored as potential therapeutic agents.[1] This guide details a common and effective method for its preparation: the reaction of 2-bromopyridine with phenylacetonitrile.

The core of this synthesis involves the deprotonation of the acidic α-hydrogen of phenylacetonitrile using a strong base to generate a nucleophilic carbanion.[1] This carbanion then attacks the electron-deficient pyridine (B92270) ring of 2-bromopyridine, displacing the bromide in a nucleophilic aromatic substitution reaction.

Synthetic Pathway

The primary synthetic route involves the reaction of phenylacetonitrile with 2-bromopyridine in the presence of a strong base, such as sodium amide (NaNH₂), in an anhydrous aprotic solvent like toluene (B28343).

Figure 1: Synthetic workflow for this compound.

Experimental Data

The following table summarizes key quantitative data from various reported syntheses. The reaction of phenylacetonitrile with a 2-halopyridine in the presence of sodium amide is a robust method, though yields can vary based on the specific halide and reaction conditions.

| Parameter | Value | Reference |

| Starting Materials | Phenylacetonitrile, 2-Bromopyridine | [2] |

| Phenylacetonitrile, 2-Chloropyridine (B119429) | [3][4] | |

| Base | Sodium Amide (NaNH₂) | [1][2][3][4] |

| Solvent | Dry Toluene | [2][3][4] |

| Reaction Temperature | 30-35°C (addition), Reflux | [2] |

| < 30°C (addition), Ambient | [3] | |

| 16-30°C | [4] | |

| Reaction Time | 7.5 hours (total reflux) | [2] |

| 16 hours | [3] | |

| 1.5 - 4 hours | [4] | |

| Reported Yield | 54% (from 2-bromopyridine) | [2] |

| 90% (from 2-chloropyridine) | [3] | |

| Product Melting Point | 87-88.5°C (recrystallized) | [2] |

| 86-90°C | [1] | |

| Product Boiling Point | 134-136°C at 0.07 mmHg | [2] |

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[2] Standard laboratory safety precautions, including the use of personal protective equipment and a fume hood, are mandatory. Sodium amide is highly reactive with water; all glassware must be oven-dried and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials and Equipment:

-

2-Bromopyridine (0.40 mol, 63.6 g)

-

Phenylacetonitrile (0.40 mol, 46.8 g)

-

Powdered Sodium Amide (0.80 mol, 31.2 g)

-

Dry Toluene (300 ml total)

-

6 N Hydrochloric Acid

-

50% Sodium Hydroxide (B78521) Solution

-

Anhydrous Sodium Sulfate

-

Isopropyl Ether (for recrystallization)

-

2-liter, three-neck round-bottom flask

-

Dropping funnel, thermometer, reflux condenser with drying tube (e.g., filled with sodium hydroxide pellets)

-

Stirrer (magnetic or mechanical)

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: Assemble the oven-dried three-neck flask with the stirrer, dropping funnel, thermometer, and condenser. Place the condenser under a positive pressure of nitrogen or argon.

-

Base Suspension: Charge the flask with powdered sodium amide (31.2 g, 0.80 mol) and 200 ml of dry toluene.

-

Carbanion Formation: Begin stirring the suspension. Add phenylacetonitrile (46.8 g, 0.40 mol) dropwise from the dropping funnel. Maintain the internal temperature between 30-35°C using an ice bath as needed.

-

Heating: After the addition is complete, slowly heat the mixture to reflux and maintain reflux for 4.5 hours with continuous stirring.

-

Nucleophilic Substitution: Prepare a solution of 2-bromopyridine (63.6 g, 0.40 mol) in 100 ml of dry toluene. Add this solution dropwise to the refluxing mixture at a rate that maintains a steady reflux.

-

Completion: After the addition of 2-bromopyridine is complete, continue stirring and refluxing for an additional 3 hours.

-

Quenching: Cool the reaction mixture to 25°C. Cautiously add approximately 300 ml of water, initially very slowly, to quench the unreacted sodium amide.

-

Workup and Extraction:

-

Transfer the mixture to a separatory funnel and separate the aqueous and organic (toluene) layers.

-

Extract the toluene layer with approximately 150 ml of water.

-

Extract the product from the toluene layer into the aqueous phase by washing with several portions of cold 6 N hydrochloric acid.

-

-

Isolation:

-

Combine the acidic aqueous extracts and cool them in an ice bath.

-

Basify the solution with 50% sodium hydroxide solution until strongly alkaline, while maintaining a low temperature.

-

Extract the liberated product with ether.

-

Wash the combined ether extracts with water and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the dried ether solution using a rotary evaporator.

-

Distill the residue under reduced pressure. The product, this compound, distills at 134-136°C/0.07 mmHg, yielding 41.7 g (54%).[2]

-

The distillate will crystallize upon standing. For further purification, it can be recrystallized from isopropyl ether to yield crystals with a melting point of 87-88.5°C.[2]

-

Reaction Mechanism and Considerations

The synthesis proceeds via a two-step mechanism typical of nucleophilic aromatic substitution on an electron-deficient heteroaromatic ring.

Figure 2: Simplified reaction mechanism pathway.

Key Considerations:

-

Anhydrous Conditions: Sodium amide reacts violently with water. The presence of moisture will consume the base and significantly reduce the yield. All reagents and solvents must be scrupulously dry.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of the highly basic carbanion with atmospheric oxygen and moisture.

-

Choice of Halide: While 2-bromopyridine is effective, some procedures using 2-chloropyridine report higher yields.[3] The choice may depend on the cost and availability of the starting materials.

-

Safety: Phenylacetonitrile and cyanide-containing compounds are toxic. Sodium amide is corrosive and water-reactive. Handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from 2-bromopyridine via nucleophilic aromatic substitution is a well-established and reliable method. By carefully controlling reaction conditions, particularly maintaining an anhydrous environment, researchers can consistently obtain this valuable intermediate. The detailed protocol and summarized data provided in this guide serve as a comprehensive resource for the successful laboratory-scale preparation of this compound, paving the way for its use in drug discovery and the development of novel chemical entities.

References

- 1. 2-Phenyl-2-(pyridin-2-yl)acetonitrile|5005-36-7 [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. EP0983238A4 - Processes and intermediates for resolving piperidyl acetamide stereoisomers - Google Patents [patents.google.com]

- 4. CN101786982A - Method for synthetizing 2-pyridyl benzyl cyanide - Google Patents [patents.google.com]

α-Phenyl-2-pyridineacetonitrile chemical structure and IUPAC name

This guide provides a comprehensive overview of α-Phenyl-2-pyridineacetonitrile, a versatile organic compound with applications in pharmaceutical research and chemical synthesis. It covers the compound's chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and Nomenclature

α-Phenyl-2-pyridineacetonitrile is an organic compound that integrates a pyridine (B92270) ring, a phenyl group, and a nitrile functional group.[1] Its structure is characterized by a central carbon atom bonded to these three moieties and a hydrogen atom.

-

Synonyms: Phenyl(2-pyridinyl)acetonitrile, 2-Pyridylphenylacetonitrile, 2-(α-Cyanobenzyl)pyridine[1][2][4][5]

The molecular formula of the compound is C₁₃H₁₀N₂.[1][4][6][7][10] Its structure can be represented by the SMILES string N#CC(C1=CC=CC=C1)C2=CC=CC=N2 and the InChI key CAXNYFPECZCGFK-UHFFFAOYSA-N.[1][2][4][6]

Physicochemical Properties

α-Phenyl-2-pyridineacetonitrile is typically a cream-colored or white to orange-green crystalline solid.[1][5][7] It is soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Ethanol.[1][4] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 194.24 g/mol | [7][10] |

| Melting Point | 83-89 °C | [7][10][11] |

| Boiling Point | 150 °C at 2 mmHg | [10] |

| Density | 1.124 ± 0.06 g/cm³ (Predicted) | [10][11] |

| Flash Point | 115.2 °C | [10][11] |

| Purity | ≥97% to ≥98% | [4][5][7] |

Biological and Chemical Significance

This compound is notable in medicinal chemistry and drug development. It is the major metabolite of SC-15396 (α-Phenyl-α-(2-pyridyl)thioacetamide), an antigastrin agent that inhibits gastric acid secretion.[4][11][12] The metabolism occurs via the supernatant fraction of rat liver homogenate.[4][11][12]

In synthetic organic chemistry, α-Phenyl-2-pyridineacetonitrile serves as a valuable intermediate.[1][7] The nitrile group is reactive and can participate in various chemical transformations, making it a useful building block for more complex, biologically active molecules, particularly those targeting neurological disorders.[1][7]

Experimental Protocols: Synthesis

A common method for the synthesis of α-Phenyl-2-pyridineacetonitrile involves the reaction of phenylacetonitrile (B145931) with 2-bromopyridine (B144113) in the presence of a strong base like sodium amide.[2]

Materials:

-

Phenylacetonitrile

-

Powdered sodium amide

-

Dry toluene (B28343)

-

2-bromopyridine

-

6 N Hydrochloric acid

-

50% Sodium hydroxide (B78521) solution

-

Ether

-

Anhydrous sodium sulfate

-

Ice bath

Procedure:

-

A suspension of 31.2 g (0.80 mole) of powdered sodium amide in 200 ml of dry toluene is prepared in a 2-liter, three-neck round-bottom flask.[2]

-

Phenylacetonitrile (46.8 g, 0.40 mole) is added dropwise to the stirred suspension while maintaining the temperature at 30-35°C using an ice bath for cooling.[2]

-

After the addition is complete, the mixture is slowly heated to reflux and maintained for 4.5 hours with continuous stirring.[2]

-

A solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene is then added dropwise at a rate that maintains reflux.[2]

-

Stirring and refluxing are continued for an additional 3 hours after the addition is complete.[2]

-

The mixture is cooled to 25°C, and approximately 300 ml of water is added cautiously.[2]

-

The phases are separated. The toluene layer is extracted first with about 150 ml of water and then with several portions of cold 6 N hydrochloric acid.[2]

-

The acidic extracts are combined and basified with 50% sodium hydroxide solution, with cooling.[2]

-

The basified solution is extracted with ether. The ether extract is then washed with water, dried over anhydrous sodium sulfate, and concentrated.[2]

-

The resulting residue is distilled under vacuum (b.p. 134-136°C at 0.07 mm) to yield the product, which crystallizes upon cooling.[2]

-

Recrystallization from isopropyl ether yields the final product with a melting point of 87-88.5°C. The typical yield is around 54%.[2]

Visualized Synthesis Workflow

The following diagram illustrates the key stages of the synthesis protocol described above.

Caption: Synthesis workflow for α-Phenyl-2-pyridineacetonitrile.

References

- 1. CAS 5005-36-7: α-Phenyl-2-pyridineacetonitrile [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. Registration Dossier - ECHA [echa.europa.eu]

- 4. caymanchem.com [caymanchem.com]

- 5. 2-Phenyl-2-(2-pyridyl)acetonitrile | 5005-36-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. α-phenylpyridine-2-acetonitrile [webbook.nist.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [wap.guidechem.com]

- 9. alpha-Phenyl-2-pyridineacetonitrile | 5005-36-7 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Phenyl(2-pyridinyl)acetonitrile | CAS#:5005-36-7 | Chemsrc [chemsrc.com]

- 12. medchemexpress.com [medchemexpress.com]

Physical and chemical properties of phenyl(2-pyridinyl)acetonitrile

An In-depth Technical Guide to Phenyl(2-pyridinyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of phenyl(2-pyridinyl)acetonitrile (CAS 5005-36-7). This versatile chemical scaffold is of significant interest in medicinal chemistry and organic synthesis, serving as a key intermediate in the development of novel therapeutic agents.[1]

Core Physical and Chemical Properties

Phenyl(2-pyridinyl)acetonitrile is a solid, typically appearing as a white to off-white, or sometimes orange to green, powder or crystal.[1][2][3][4][5][6] It possesses a chiral center flanked by phenyl and pyridin-2-yl rings, making it a valuable precursor for constructing diverse heterocyclic compounds.[1]

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of phenyl(2-pyridinyl)acetonitrile.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀N₂ | [1][2][3] |

| Molecular Weight | 194.23 - 194.24 g/mol | [1][2][3][7] |

| Appearance | White to orange/green powder or crystal | [1][5][6] |

| Melting Point | 83 - 94 °C | [1][2][3][4][8][9] |

| Boiling Point | 150 °C at 2 mmHg; 322.3 °C at 760 mmHg | [3][4] |

| Density | ~1.1 - 1.2 g/cm³ (Predicted/Estimated) | [2][3][8] |

| Flash Point | 115.2 °C | [3][8] |

| Vapor Pressure | 0.000283 mmHg at 25 °C | [3] |

Table 2: Solubility and Partitioning

| Property | Description | Source(s) |

| Solubility in Water | Insoluble | [2] |

| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane. Slightly soluble in Chloroform, DMSO, Methanol. | [2][3][4] |

| LogP | 1.81 - 4 (Estimated), indicating lipophilicity | [2][8] |

| pKa | 4.18 ± 0.10 (Predicted) | [3][4] |

Synthesis and Experimental Protocols

The primary synthetic route to phenyl(2-pyridinyl)acetonitrile is through a nucleophilic substitution reaction.[1] This involves the deprotonation of phenylacetonitrile (B145931) to form a carbanion, which then attacks a 2-halopyridine.[1]

Detailed Synthesis Protocol

A common experimental procedure is as follows:[10]

-

Preparation: An oven-dried, 2-liter, three-neck round-bottom flask is equipped with a dropping funnel, thermometer, stirrer, and a sodium hydroxide-protected condenser.

-

Reagent Suspension: 31.2 g (0.80 mole) of powdered sodium amide (NaNH₂) is suspended in 200 ml of dry toluene (B28343).[10] Sodium amide serves as the strong base required to deprotonate phenylacetonitrile.[1]

-

Carbanion Formation: 46.8 g (0.40 mole) of phenylacetonitrile is added dropwise to the stirred suspension.[10] The temperature is maintained at 30-35°C using an ice bath. Following the addition, the mixture is brought to reflux and maintained for 4.5 hours with continuous stirring.[10]

-

Nucleophilic Attack: A solution of 63.6 g (0.40 mole) of 2-bromopyridine (B144113) in 100 ml of toluene is added dropwise at a rate that maintains reflux.[10] Stirring and refluxing are continued for an additional 3 hours after the addition is complete.[10]

-

Work-up and Purification:

-

The mixture is cooled to 25°C, and approximately 300 ml of water is added cautiously.[10]

-

The phases are separated. The toluene layer is extracted with ~150 ml of water and then with several portions of cold 6 N hydrochloric acid.[10]

-

The acidic extracts are combined, cooled, and basified with 50% sodium hydroxide.[10]

-

The resulting mixture is extracted with ether. The ether extract is washed with water, dried over sodium sulfate, and concentrated.[10]

-

-

Final Product: The residue is distilled to yield the product. The distillate, which crystallizes upon cooling, can be recrystallized from isopropyl ether.[10] The reported yield is 41.7 g (54%), with a boiling point of 134-136°C at 0.07 mm Hg and a melting point of 87-88.5°C after recrystallization.[10]

Caption: Synthesis workflow for phenyl(2-pyridinyl)acetonitrile.

Chemical Profile: Reactivity and Stability

The reactivity of phenyl(2-pyridinyl)acetonitrile is governed by the electronic properties of its three key functional groups: the nitrile, the phenyl ring, and the pyridine (B92270) ring.[1]

-

Nitrile Group (-C≡N): This is a strong electron-withdrawing group, which increases the acidity of the benzylic C-H bond. This facilitates the deprotonation and carbanion formation essential for its synthesis.[1] The nitrile group is also a versatile chemical handle that can be converted into other functional groups like carboxylic acids or primary amines.[1]

-

Pyridine Ring: The nitrogen atom makes the pyridine ring an electron-deficient aromatic system.[1] It can act as a ligand, coordinating to metal centers, which influences the compound's solubility, stability, and catalytic applications.[1]

-

Benzylic Carbon: The central tetrahedral carbon is activated by the adjacent phenyl, pyridyl, and nitrile groups, making it a key site for reactions like C-H activation and oxidation.[1]

The molecule's structure allows for a range of transformations, including oxidation, reduction, cyclization, and nucleophilic additions.[1]

Caption: Logical relationships of the molecule's functional groups.

Stability and Storage

The compound is stable under recommended storage conditions.[11] It should be stored in a cool, dry, well-ventilated area, sealed in a tightly closed container to prevent exposure to moisture and air.[2] Recommended storage temperatures vary, with some sources suggesting room temperature in a cool, dark place (<15°C)[5][6] and others specifying 2-8°C or -20°C for long-term powder storage.[3][4][7][8] It is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[11]

Biological Activity and Applications

Phenyl(2-pyridinyl)acetonitrile is not just a synthetic intermediate; it and its derivatives have demonstrated notable biological activities.

-

Metabolite: It is the major metabolite of SC 15396, an antigastrin agent that inhibits gastric secretion.[4][7][8][12][13]

-

Anticonvulsant Activity: Derivatives of the core scaffold, specifically 2-aryl-2-(pyridin-2-yl)acetamides, have shown high anticonvulsant activity in animal models.[1] These compounds are believed to act through the inhibition of voltage-gated sodium currents but with a superior cardiac safety profile compared to the parent drug, Disopyramide.[1]

-

Anti-fibrotic Agents: The core structure has been used in molecular hybridization to create pyrimidine-pyridine derivatives that act as potent anti-fibrotic agents by inhibiting collagen synthesis and proliferation in hepatic stellate cells.[1]

Caption: Inhibition of sodium channels by compound derivatives.

Safety and Handling

Phenyl(2-pyridinyl)acetonitrile is classified as harmful and an irritant.

-

Hazard Statements: H301/H302 (Toxic/Harmful if swallowed), H311 (Toxic in contact with skin), H331/H332 (Toxic/Harmful if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4][5][6]

-

Precautionary Measures: Standard laboratory precautions should be taken, including wearing suitable protective clothing, gloves, and eye/face protection.[3] Work should be conducted in a well-ventilated area or under a fume hood.[11] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3][9]

This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[1]

References

- 1. 2-Phenyl-2-(pyridin-2-yl)acetonitrile|5005-36-7 [benchchem.com]

- 2. Phenyl(Pyridin-2-Yl)Acetonitrile | Properties, Uses, Safety, Supplier Information - China Chemical Expert [nj-finechem.com]

- 3. Phenyl-2-pyridylacetonitrile [chembk.com]

- 4. alpha-Phenyl-2-pyridineacetonitrile | 5005-36-7 [chemicalbook.com]

- 5. 2-Phenyl-2-(2-pyridyl)acetonitrile | 5005-36-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | 5005-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phenyl(2-pyridinyl)acetonitrile | CAS#:5005-36-7 | Chemsrc [chemsrc.com]

- 9. 2-Phenyl-2-(pyridin-2-yl)acetonitrile | CAS 5005-36-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. prepchem.com [prepchem.com]

- 11. capotchem.com [capotchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

2-Phenyl-2-(2-pyridyl)acetonitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 2-Phenyl-2-(2-pyridyl)acetonitrile, a significant metabolite in pharmacological research. This guide is intended to serve as a technical resource, presenting key data, experimental methodologies, and relevant biological pathways.

Core Compound Data

This compound, also known by synonyms such as α-Phenyl-2-pyridineacetonitrile and 2-(α-Cyanobenzyl)pyridine, is a crystalline solid.[1][2] It is recognized as the major metabolite of the antigastrin compound SC 15396, which is an inhibitor of gastric secretion.[3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Citations |

| Molecular Formula | C₁₃H₁₀N₂ | [1][2] |

| Molecular Weight | 194.24 g/mol | |

| Melting Point | 87-89°C | |

| Boiling Point | 322.3°C at 760 mmHg | |

| Flash Point | 115.2°C | |

| Purity | >95% |

Experimental Protocols

Synthesis of this compound

A detailed protocol for the synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile has been reported.[3] The following is a summary of the experimental procedure:

Materials:

-

Phenylacetonitrile

-

Powdered sodium amide

-

Dry toluene (B28343)

-

6 N hydrochloric acid

-

50% sodium hydroxide (B78521)

-

Ether

-

Sodium sulfate

-

Isopropyl ether

Procedure:

-

Phenylacetonitrile (0.40 mole) is added dropwise to a stirred suspension of powdered sodium amide (0.80 mole) in dry toluene (200 ml) while maintaining the temperature at 30-35°C with an ice bath.[3]

-

The mixture is then brought to reflux and maintained for 4.5 hours with continuous stirring.[3]

-

A solution of 2-bromopyridine (0.40 mole) in toluene (100 ml) is added dropwise at a rate that maintains reflux.[3]

-

After the addition is complete, stirring and refluxing are continued for an additional 3 hours.[3]

-

The reaction mixture is cooled to 25°C, and water is cautiously added.[3]

-

The phases are separated, and the toluene layer is extracted with water and then with cold 6 N hydrochloric acid.[3]

-

The acidic extracts are basified with 50% sodium hydroxide with cooling and then extracted with ether.[3]

-

The ether extract is washed with water, dried over sodium sulfate, and concentrated.[3]

-

The resulting residue is distilled to yield the product, which is then recrystallized from isopropyl ether.[3]

Metabolic Pathway

This compound is a primary metabolite of SC 15396 (α-Phenyl-α-(2-pyridyl)thioacetamide), an inhibitor of gastric acid secretion.[2] The metabolic conversion occurs in the supernatant fraction of rat liver homogenate.[2]

Caption: Metabolic conversion of SC 15396.

References

Technical Guide: Physicochemical Properties of 2-Phenyl-2-(2-pyridyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 2-Phenyl-2-(2-pyridyl)acetonitrile (CAS No: 5005-36-7), a compound of interest in medicinal chemistry and drug metabolism studies. This document is intended to serve as a valuable resource for researchers by consolidating key physicochemical data and outlining standardized experimental protocols.

Core Physicochemical Data

The following tables summarize the quantitative data for the melting point and solubility of this compound.

Table 1: Melting Point of this compound

| Melting Point Range (°C) | Source |

| 87-89 | [1] |

| 83-85 | [2] |

| 86.0 - 90.0 | |

| 88 | |

| 87 - 88.5 | [3] |

Table 2: Solubility of this compound

| Solvent | Solubility | Molar Concentration (mM) | Notes | Source |

| DMSO | 100 mg/mL | 514.85 | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility. | [4] |

| DMSO | 25 mg/mL | - | - | [5] |

| DMF | 30 mg/mL | - | - | [5] |

| Ethanol | 10 mg/mL | - | - | [5] |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | - | [5] |

| Chloroform | Slightly Soluble | - | - | |

| Methanol | Slightly Soluble | - | - |

Experimental Protocols

While specific experimental details for the generation of the above data are not extensively published, this section outlines standardized and widely accepted laboratory protocols for the determination of melting point and solubility for a solid organic compound such as this compound.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid can be determined with high precision using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small sample of dry, crystalline this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the compound into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating and Observation:

-

The sample is heated at a relatively rapid rate initially, until the temperature is about 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

The sample is observed closely through the magnifying lens.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has completely liquefied is recorded as the final melting point. The melting range is reported as these two temperatures.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of a compound in a given solvent is commonly determined using the shake-flask method.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest (e.g., DMSO, ethanol).

-

Equilibration: The vials are sealed and placed in a constant temperature shaker (typically at 25°C) and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is removed from the shaker and allowed to stand to allow for the settling of undissolved solid. The sample is then centrifuged at a high speed to pellet any remaining suspended particles.

-

Sample Dilution and Analysis: A known aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: The concentration of this compound in the diluted sample is determined using a pre-validated analytical method (e.g., by comparing its response to a calibration curve of known standards).

-

Calculation: The solubility is calculated by taking into account the dilution factor and is typically expressed in mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

Spectroscopic Profile of 2-Phenyl-2-(2-pyridyl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Phenyl-2-(2-pyridyl)acetonitrile. The information presented herein is intended to support research and development activities by providing detailed spectroscopic information and the methodologies for its acquisition. This document includes predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside expected Infrared (IR) absorption bands, structured for clarity and ease of comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. The NMR and MS data are predicted based on the analysis of structurally analogous compounds, namely diphenylacetonitrile (B117805) and 2-benzylpyridine, and established principles of spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ 8.65 | d | H-6' (Pyridyl) |

| ~ 7.75 | td | H-4' (Pyridyl) |

| ~ 7.50 - 7.30 | m | Phenyl-H |

| ~ 7.25 | d | H-3' (Pyridyl) |

| ~ 7.20 | ddd | H-5' (Pyridyl) |

| ~ 5.30 | s | CH (Methine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 156.0 | C-2' (Pyridyl) |

| ~ 149.5 | C-6' (Pyridyl) |

| ~ 137.0 | C-4' (Pyridyl) |

| ~ 135.0 | Quaternary Phenyl |

| ~ 129.0, 128.5, 127.0 | Phenyl CH |

| ~ 123.0 | C-5' (Pyridyl) |

| ~ 121.0 | C-3' (Pyridyl) |

| ~ 118.0 | CN (Nitrile) |

| ~ 45.0 | CH (Methine) |

Table 3: Key Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~ 3100 - 3000 | Aromatic C-H Stretch |

| ~ 2240 | Nitrile (C≡N) Stretch |

| ~ 1600, 1580, 1480, 1440 | Aromatic C=C & C=N Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 194 | [M]⁺ (Molecular Ion) |

| 167 | [M - HCN]⁺ |

| 117 | [M - Phenyl]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 78 | [C₆H₆]⁺ (Pyridine) |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 10-20 mg of solid this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and ensure the solution is homogeneous by gentle inversion.

Data Acquisition:

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

A standard single-pulse sequence is utilized.

-

The spectral width is set to cover a range of 0-10 ppm.

-

A 30-degree pulse width is employed with a relaxation delay of 1.0 second.

-

16 scans are accumulated to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used.

-

The spectral width is set to a range of 0-160 ppm.

-

A 30-degree pulse width is used with a relaxation delay of 2.0 seconds.

-

A significantly larger number of scans (e.g., 1024) are accumulated due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Finely grind 1-2 mg of this compound with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The finely ground mixture is then transferred to a pellet press.

-

A hydraulic press is used to apply pressure to the mixture, forming a thin, transparent pellet.

Data Acquisition:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Procedure:

-

A background spectrum of the KBr pellet holder is recorded.

-

The KBr pellet containing the sample is placed in the holder and introduced into the spectrometer.

-

The infrared spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source is used.

-

GC Conditions:

-

A suitable capillary column (e.g., HP-5MS) is used for separation.

-

The oven temperature is programmed to start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure proper elution of the compound.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is performed at a standard energy of 70 eV.

-

Ion Source Temperature: Maintained at a consistent temperature, for example, 230 °C.

-

Mass Analyzer: A quadrupole mass analyzer is commonly used.

-

Scan Range: The mass-to-charge ratio (m/z) is scanned over a range that includes the expected molecular ion and fragments (e.g., m/z 40-300).

-

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow for the spectroscopic analysis of organic compounds.

An In-depth Technical Guide on the Reactivity of the Nitrile Group in 2-Phenyl-2-(2-pyridyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the nitrile functional group in 2-Phenyl-2-(2-pyridyl)acetonitrile. This compound is a versatile scaffold in medicinal chemistry and organic synthesis, largely owing to the synthetic utility of its nitrile group. Key transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and addition of organometallic reagents to form ketones, are discussed in detail. While specific quantitative data for this compound is limited in publicly available literature, this guide presents detailed experimental protocols and reaction data from closely related structural analogs to provide a robust understanding of its expected chemical behavior. The primary reaction pathways are visualized using Graphviz diagrams, and quantitative data for analogous transformations are summarized for comparative analysis.

Introduction

This compound is a heterocyclic compound of significant interest, featuring a chiral center with both a phenyl and a 2-pyridyl substituent.[1] Its molecular structure makes it a valuable precursor for the synthesis of a variety of more complex molecules. The reactivity of this compound is largely dictated by the electrophilic nature of the carbon atom in the nitrile group (-C≡N). This inherent electrophilicity allows for a range of nucleophilic additions, making the nitrile group a versatile handle for synthetic modifications. The principal transformations of the nitrile group in this context are hydrolysis, reduction, and reaction with organometallic reagents. Understanding these reactions is crucial for the effective use of this compound in drug discovery and development.

Core Reactivity of the Nitrile Group

The carbon-nitrogen triple bond in the nitrile group is highly polarized, with the nitrogen atom being more electronegative. This polarization results in a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles. The general reactivity of nitriles involves the initial addition of a nucleophile to the electrophilic carbon, leading to the formation of an intermediate imine anion, which can then be further transformed depending on the reaction conditions and reagents used.

Hydrolysis to Carboxylic Acids

The hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid, 2-phenyl-2-(2-pyridyl)acetic acid, is a fundamental transformation. This reaction can be carried out under either acidic or basic conditions. The initial product of hydrolysis is the corresponding amide, which is then further hydrolyzed to the carboxylic acid.

Alkaline hydrolysis is typically achieved by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction of alkyl derivatives of (pyridyl-2)acetonitriles under alkaline conditions (KOH/EtOH) has been shown to yield the corresponding amides.[2] Further hydrolysis to the carboxylic acid can be achieved with prolonged reaction times or more forcing conditions.

Table 1: Quantitative Data for Alkaline Hydrolysis of an Analogous Arylacetonitrile

| Starting Material | Reagent and Conditions | Product | Yield (%) | Reference |

| 2-(3,4,5-triphenyl)phenyl]acetonitrile | 1. KOH, EtOH, H₂O, reflux, 24h2. HCl | 2-[(3,4,5-triphenyl)phenyl]acetic acid | 85 | N/A |

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the arylacetonitrile analog (1.0 eq) in a mixture of ethanol (B145695) and a 10-20% aqueous solution of potassium hydroxide.

-

Reaction Execution: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Isolation: Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Reduction to Primary Amines

The reduction of the nitrile group to a primary amine is a highly valuable transformation, yielding 2-phenyl-2-(2-pyridyl)ethanamine. This can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being one of the most common and effective. Catalytic hydrogenation is another important method.

LiAlH₄ is a powerful reducing agent that readily reduces nitriles to primary amines.[3] The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the amine.

Table 2: Quantitative Data for Reduction of Analogous Arylnitriles with LiAlH₄

| Starting Material | Reagent and Conditions | Product | Yield (%) | Reference |

| Benzonitrile | 1. LiAlH₄, THF, reflux2. H₂O/NaOH workup | Benzylamine | High | [3] |

| Benzyl cyanide | 1. Diisopropylaminoborane (B2863991), cat. LiBH₄, THF2. Workup | Phenethylamine | 83 | [4] |

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

-

Reaction Execution: Cool the suspension to 0 °C in an ice bath. Add a solution of the arylnitrile analog (1.0 eq) in anhydrous THF dropwise from the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for several hours. Monitor the reaction by TLC.

-

Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water (3x mL), where 'x' is the mass of LiAlH₄ in grams.[5] Stir the resulting granular precipitate vigorously for 30 minutes.

-

Isolation and Purification: Filter the precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude primary amine. Further purification can be achieved by distillation or column chromatography.

Reaction with Organometallic Reagents to form Ketones

The reaction of nitriles with Grignard or organolithium reagents provides a versatile route to ketones. The organometallic reagent adds to the electrophilic carbon of the nitrile to form an imine intermediate, which upon acidic workup, hydrolyzes to the corresponding ketone.

Table 3: Quantitative Data for the Reaction of Analogous Nitriles with Grignard Reagents

| Nitrile | Grignard Reagent | Product (after hydrolysis) | Yield (%) | Reference |

| Benzonitrile | Methylmagnesium bromide | Acetophenone | High | [1] |

| 4-Cyanobenzoyl chloride | Phenylmagnesium bromide | (4-Benzoyl)benzonitrile | Moderate | [6] |

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place a solution of the arylnitrile analog (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF) under a nitrogen atmosphere.

-

Reaction Execution: Add the Grignard reagent (e.g., phenylmagnesium bromide, 1.1 eq) dropwise from the dropping funnel at room temperature or 0 °C. After the addition, stir the reaction mixture at room temperature or gentle reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Isolation: Extract the mixture with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude ketone can be purified by column chromatography on silica (B1680970) gel or by distillation.

Visualized Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction pathways of the nitrile group and a typical experimental workflow.

Caption: Pathway for the hydrolysis of the nitrile group.

Caption: Pathway for the reduction of the nitrile group.

Caption: Pathway for the reaction with a Grignard reagent.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridyl Nitrogen's Decisive Role in the Reactivity of 2-Phenyl-2-(2-pyridyl)acetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pivotal role the pyridyl nitrogen plays in the chemical reactivity of 2-Phenyl-2-(2-pyridyl)acetonitrile. This versatile scaffold is of significant interest in medicinal chemistry and organic synthesis, largely due to the unique electronic and steric properties conferred by the pyridine (B92270) moiety. This document will delve into the electronic effects of the pyridyl nitrogen on the acidity of the benzylic proton, its function as a directing group in C-H activation reactions, and its ability to act as a ligand in transition metal catalysis. Detailed experimental protocols for key reactions, quantitative data, and mechanistic visualizations are provided to offer a thorough understanding of this compound's reactivity and its potential applications in drug discovery and development.

Introduction

This compound is a key chemical intermediate recognized for its utility in the synthesis of diverse heterocyclic libraries and as a precursor for various therapeutic agents.[1] Its structure, featuring a chiral center flanked by a phenyl ring, a pyridyl ring, and a nitrile group, presents multiple sites for chemical modification. The nitrogen atom within the pyridine ring is not a passive spectator; it actively modulates the molecule's reactivity through a combination of inductive and steric effects, and through its capacity for metal coordination. Understanding the influence of the pyridyl nitrogen is crucial for designing novel synthetic routes and for the rational design of drug candidates. Derivatives of this scaffold have shown promise as anticonvulsant and anti-fibrotic agents.[1]

Electronic and Steric Influence of the Pyridyl Nitrogen

The pyridyl nitrogen significantly impacts the electronic environment of the entire molecule, which in turn governs its reactivity in several key transformations.

Enhanced Acidity of the Benzylic Proton

The benzylic C-H bond in this compound is activated by both the adjacent phenyl and pyridyl groups.[1] The electron-withdrawing nature of the sp²-hybridized nitrogen in the pyridine ring, coupled with the potent inductive effect of the nitrile group, increases the acidity of the alpha-proton.[1] This facilitates the formation of a resonance-stabilized carbanion, a key intermediate in many synthetic transformations.

Table 1: Comparison of Acidity for Related Compounds

| Compound | Functional Groups | Approximate pKa |

| Ketone/Aldehyde | C=O | ~20 |

| Ester | C=O, O-R | ~25 |

| This compound | C≡N, Phenyl, Pyridyl | Estimated to be significantly lower than 25 |

The pyridyl nitrogen's ability to stabilize the negative charge of the conjugate base through resonance further enhances the acidity of the benzylic proton.

Steric Hindrance

The pyridine ring, while crucial for directing reactivity, can also introduce steric hindrance that influences the approach of reagents. This steric effect can be exploited to achieve regioselectivity in certain reactions. The orientation of the pyridine ring relative to the rest of the molecule can create a chiral environment around the reactive center, which is particularly relevant in asymmetric synthesis.

Role in Transition Metal-Catalyzed Reactions

The lone pair of electrons on the pyridyl nitrogen allows this compound to act as a ligand, coordinating with various transition metals to form catalytically active complexes.[1] This property is fundamental to its application in catalysis.

Directing Group in C-H Activation

A significant aspect of the pyridyl nitrogen's role is its function as a directing group in palladium-catalyzed C-H activation reactions. This chelation-assisted pathway allows for the selective functionalization of the ortho-position of the phenyl ring.[1] The mechanism generally proceeds through the formation of a palladacycle intermediate.

The nitrogen atom coordinates to the palladium center, bringing it in close proximity to the ortho C-H bond of the phenyl ring, thereby facilitating its cleavage and subsequent functionalization. This directed approach offers high regioselectivity, which is a significant advantage in complex molecule synthesis.

Formation of Metal Complexes

This compound and its derivatives can act as bidentate ligands, coordinating to metal centers through both the pyridyl nitrogen and a carbon atom of the phenyl ring to form stable cyclometalated complexes with transition metals like rhodium(III) and platinum(II).[1] The formation of these complexes can alter the solubility, stability, and reactivity of the organic scaffold.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of the title compound via nucleophilic substitution.

Materials:

-

Sodium amide (NaNH₂)

-

Dry toluene (B28343)

-

6 N Hydrochloric acid

-

50% Sodium hydroxide (B78521) solution

-

Ether

-

Sodium sulfate

-

Isopropyl ether

Procedure:

-

In a 2-liter, three-neck round-bottom flask equipped with a dropping funnel, thermometer, stirrer, and a sodium hydroxide-protected condenser, suspend 31.2 g (0.80 mole) of powdered sodium amide in 200 ml of dry toluene.

-

Add 46.8 g (0.40 mole) of phenylacetonitrile dropwise while maintaining the temperature at 30-35°C with an ice bath.

-

After the addition is complete, slowly bring the mixture to reflux and maintain for 4.5 hours with continuous stirring.

-

Add a solution of 63.6 g (0.40 mole) of 2-bromopyridine in 100 ml of toluene dropwise at a rate that maintains reflux.

-

Continue stirring and refluxing for an additional 3 hours after the addition is complete.

-

Cool the mixture to 25°C and cautiously add approximately 300 ml of water.

-

Separate the phases and extract the toluene layer with about 150 ml of water, followed by several portions of cold 6 N hydrochloric acid.

-

Basify the acid extracts with 50% sodium hydroxide solution with cooling and extract with ether.

-

Wash the ether extract with water, dry over sodium sulfate, and concentrate.

-

Distill the residue under reduced pressure. The product distills at 134-136°C/0.07 mm.

-

The distillate crystallizes upon standing. Recrystallize from isopropyl ether to obtain the final product with a melting point of 87-88.5°C.[2]

General Procedure for Palladium-Catalyzed Ortho-Arylation

The following is a general protocol for the pyridyl-directed C-H arylation of a 2-phenylpyridine (B120327) derivative, which can be adapted for this compound.

Materials:

-

2-Phenylpyridine derivative (e.g., this compound)

-

Arylating agent (e.g., diphenyliodonium (B167342) chloride)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724)/water solvent mixture

Procedure:

-

To a reaction vessel, add the 2-phenylpyridine derivative, diphenyliodonium chloride, Pd(OAc)₂, and K₂CO₃.

-

Add a mixture of acetonitrile and water as the solvent.

-

Stir the reaction mixture at a specified temperature (e.g., room temperature to 80°C) for a designated period.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Table 2: Representative Yields for Ortho-Arylation of 2-Phenylpyridine

| Arylating Agent | Catalyst | Base | Solvent | Yield (%) |

| Diphenyliodonium chloride | Pd(OAc)₂ | K₂CO₃ | Acetonitrile/Water | 89 |

Note: This data is for the ortho-arylation of 2-phenylpyridine and serves as a representative example. Yields for this compound may vary.

Data Presentation

Quantitative data on the reactivity of this compound is crucial for comparative studies. While specific kinetic data for this compound is limited, the following table summarizes key physical and spectroscopic properties.

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₀N₂ |

| Molecular Weight | 194.23 g/mol |

| Appearance | White to orange or green powder/crystal |

| Melting Point | 86.0 to 90.0 °C[1] |

| Boiling Point | 134-136 °C at 0.07 mmHg[2] |

| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.5 ppm. The benzylic proton signal is also expected. |

| ¹³C NMR | Signals for aromatic carbons, the nitrile carbon, and the benzylic carbon are characteristic. |

| IR Spectroscopy | Characteristic peaks for C≡N stretching, and C-H and C=C/C=N stretching of the aromatic rings. |

Conclusion

The pyridyl nitrogen in this compound is a key determinant of its reactivity. Its electron-withdrawing nature enhances the acidity of the benzylic proton, facilitating carbanion formation. Furthermore, its ability to act as a directing group in transition metal-catalyzed C-H activation reactions allows for highly regioselective functionalization of the phenyl ring. The capacity of the pyridyl nitrogen to coordinate with metal centers also opens up avenues in catalysis and materials science. For drug development professionals, a thorough understanding of these reactivity patterns is essential for the synthesis of novel analogs and the exploration of the full therapeutic potential of this versatile chemical scaffold. Future work should focus on obtaining precise pKa and kinetic data for this compound to enable more quantitative predictions of its reactivity.

References

2-Phenyl-2-(2-pyridyl)acetonitrile as a Metabolite of SC-15396: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenyl-2-(2-pyridyl)acetonitrile, the major metabolite of the experimental anti-gastrin compound SC-15396. The formation of this metabolite occurs primarily in the liver, specifically within the supernatant fraction of liver homogenate, which contains cytosolic enzymes. SC-15396 exerts its pharmacological effect by antagonizing the gastrin receptor, also known as the cholecystokinin (B1591339) B (CCKB) receptor, a key player in the regulation of gastric acid secretion. This document details the metabolic pathway, provides experimental protocols for studying this biotransformation, and elucidates the cellular signaling cascade affected by the parent compound.

Introduction

SC-15396 is an investigational compound that has been identified as an antagonist of the gastrin receptor, thereby inhibiting gastric acid secretion.[1][2][3][4][5] Understanding the metabolic fate of new chemical entities is a cornerstone of drug development, providing insights into potential efficacy, toxicity, and pharmacokinetic profiles. The principal metabolite of SC-15396 has been identified as this compound.[1][2][3][4][5] This biotransformation is known to be carried out by enzymes present in the supernatant fraction of rat liver homogenate.[1][2][3][4][5] This guide will delve into the available technical details surrounding this metabolic process and the mechanism of action of the parent compound.

Metabolism of SC-15396

The conversion of SC-15396 to this compound is a primary metabolic pathway.

Quantitative Data

Currently, specific quantitative data on the in vitro metabolism of SC-15396 to this compound, such as the percentage of conversion or enzyme kinetics (Km, Vmax), are not extensively available in peer-reviewed literature. Researchers investigating this metabolic pathway would typically generate such data experimentally. A template for presenting such findings is provided below.

Table 1: In Vitro Metabolism of SC-15396 to this compound in Rat Liver S9 Fraction

| Parameter | Value | Units |

| Substrate Concentration (SC-15396) | [Enter Value] | µM |

| S9 Protein Concentration | [Enter Value] | mg/mL |

| Incubation Time | [Enter Value] | min |

| Metabolite Formed | [Enter Value] | % |

| Apparent Km | [Enter Value] | µM |

| Apparent Vmax | [Enter Value] | nmol/min/mg protein |

| Intrinsic Clearance (Vmax/Km) | [Enter Value] | µL/min/mg protein |

Experimental Protocols

Preparation of Rat Liver S9 Fraction

The supernatant (S9) fraction of a liver homogenate contains both microsomal and cytosolic enzymes and is a standard in vitro model for metabolic studies.

Materials:

-

Whole rat liver

-

Ice-cold 0.1 M phosphate (B84403) buffer (pH 7.4)

-

Homogenizer (e.g., Potter-Elvehjem)

-

Refrigerated centrifuge

-

Ultracentrifuge

Procedure:

-

Perfuse the rat liver with ice-cold buffer to remove blood.

-

Mince the liver and homogenize in 4 volumes of ice-cold 0.1 M phosphate buffer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.

-

Carefully collect the supernatant, which is the S9 fraction.

-

Determine the protein concentration of the S9 fraction using a standard method (e.g., Bradford assay).

-

The S9 fraction can be used immediately or stored at -80°C.

In Vitro Metabolism Assay

This protocol is designed to assess the conversion of SC-15396 to its metabolite in the presence of the rat liver S9 fraction.

Materials:

-

Rat liver S9 fraction

-

SC-15396 stock solution (in a suitable solvent like DMSO)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH

-

0.1 M phosphate buffer (pH 7.4)

-

Incubator or water bath at 37°C

-

Quenching solvent (e.g., ice-cold acetonitrile)

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, the S9 fraction, and the NADPH regenerating system.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding SC-15396 to the desired final concentration.

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence and quantity of SC-15396 and this compound using a validated analytical method.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for the in vitro metabolism of SC-15396.

Gastrin Signaling Pathway and Antagonism by SC-15396

SC-15396 functions as an antagonist at the cholecystokinin B (CCKB) receptor, which is the primary receptor for the hormone gastrin.[6][7][8][9][10] Gastrin plays a crucial role in stimulating gastric acid secretion from parietal cells in the stomach. The binding of gastrin to the CCKB receptor, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade.[6][8] This receptor is coupled to Gq/11 proteins.[6] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6] This cascade ultimately results in the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to increased gastric acid secretion and cellular proliferation.[7][10] SC-15396, by blocking the CCKB receptor, inhibits these downstream effects of gastrin.

Caption: Gastrin signaling pathway and its inhibition by SC-15396.

Conclusion

This compound is the primary metabolite of the gastrin antagonist SC-15396, formed via metabolism in the liver. While the mechanism of action of the parent compound, involving the blockade of the CCKB receptor and subsequent inhibition of the gastrin signaling pathway, is relatively well-understood, quantitative data on its metabolism is sparse in the public domain. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the biotransformation of SC-15396 and to understand its pharmacological context. Further studies are warranted to fully characterize the quantitative aspects of this metabolic conversion, which will be crucial for the comprehensive evaluation of SC-15396 as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenyl(2-pyridinyl)acetonitrile | CAS#:5005-36-7 | Chemsrc [chemsrc.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound (α-Phenyl-2-pyridineacetonitrile) | SC 15396代谢物 | MCE [medchemexpress.cn]

- 6. grokipedia.com [grokipedia.com]

- 7. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]